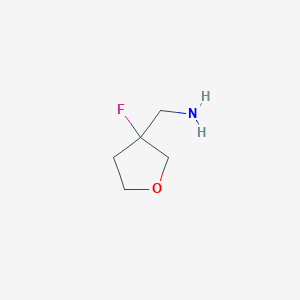

(3-Fluorooxolan-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluorooxolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPALTVKWFDQXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Asymmetric Synthesis of 3 Fluorooxolan 3 Yl Methanamine

Enantioselective and Diastereoselective Synthesis of Fluorooxolane Scaffolds

The construction of the chiral fluorooxolane core is the critical challenge in the synthesis of (3-Fluorooxolan-3-yl)methanamine. Modern asymmetric synthesis offers several powerful approaches to create the desired stereocenters with high fidelity.

The chiral auxiliary strategy involves covalently attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective transformation. scielo.org.mx After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. cyu.frsigmaaldrich.com Evans' oxazolidinone auxiliaries are widely utilized for a range of asymmetric reactions, including the synthesis of nonproteogenic α-amino acids and complex antibiotics. sigmaaldrich.comresearchgate.net

For the synthesis of fluorooxolane scaffolds, a chiral auxiliary can be employed to control the stereochemical outcome of cyclization or fluorination reactions. For instance, fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for highly diastereoselective alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr The high diastereoselectivity observed in these reactions is attributed to a stabilizing fluorine-metal interaction that rigidifies the transition state and directs the approach of the electrophile. cyu.fr A plausible route to a chiral fluorooxolane precursor could involve the diastereoselective functionalization of a substrate bearing a recyclable, fluorous-supported oxazolidinone auxiliary, which can be prepared on a multigram scale from readily available α-amino acids like L-phenylalanine and L-valine. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Starting Material | Key Application | Stereoselectivity | Ref |

|---|---|---|---|---|

| Oxazolidinones | α-Amino acids | Aldol reactions, Alkylations | High (e.g., 95% de) | scielo.org.mxsigmaaldrich.com |

| Fluorous Oxazolidinones | L-Phenylalanine, L-Valine | Fluorous solid-phase extraction | High enantiomeric purity | nih.gov |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. This approach avoids potentially toxic heavy metals and often proceeds under mild conditions. In the context of fluorinated heterocycles, organocatalysis has been successfully applied to the enantioselective synthesis of molecules with related structures, such as 3-fluorochromanes and 3-fluorooxindoles. nih.govresearchgate.net

An iodine(I)/iodine(III) catalysis strategy, which falls under the umbrella of organocatalysis, enables the direct enantioselective fluorocyclization of allyl phenyl ethers to produce 3-fluorochromanes with good enantiomeric ratios (up to 7:93 e.r.). nih.gov This process involves the in situ generation of a chiral electrophilic fluorine species. nih.govresearchgate.net Similarly, cinchona alkaloid catalysts have been used for the enantioselective synthesis of 3-fluoro-3-hydroxymethyloxindoles and other derivatives containing a fluorinated stereocenter. researchgate.netrsc.org These strategies, which control the formation of a C-F bond at a tertiary carbon within a heterocyclic ring, provide a direct conceptual blueprint for the asymmetric synthesis of the this compound scaffold.

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes for certain transformations within a broader chemical synthesis route. This approach is particularly effective for creating optically active fluorine-containing building blocks. chimia.ch Two complementary strategies are generally employed. chimia.ch

The first strategy involves the enzymatic resolution of a racemic mixture of a fluorinated substrate. For example, an aminopeptidase (B13392206) from Pseudomonas putida can be used for the kinetic resolution of fluorinated α,α-disubstituted-α-amino acid amides. chimia.ch The second, and often more versatile, strategy involves performing an asymmetric transformation on a non-fluorinated building block using an enzyme, followed by the chemical introduction of fluorine. chimia.ch This allows for the use of well-established enzymatic resolutions of non-fluorinated amino acids or alcohols, after which the fluorine atom can be installed using modern fluorination chemistry. This dual approach provides a powerful and flexible platform for accessing chiral fluorinated synthons necessary for constructing the target molecule.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering unparalleled efficiency and selectivity. unimi.it Asymmetric catalysis using transition metals like palladium, iridium, and copper provides a direct pathway to enantioenriched fluorinated compounds. escholarship.orgescholarship.orgrsc.org

Palladium-catalyzed reactions are particularly noteworthy. Methods have been developed for the intramolecular cross-coupling of aryl iodides with allyl moieties, which can form five- to seven-membered rings under microwave irradiation with high efficiency. organic-chemistry.org More specifically, palladium catalysts have been successfully used for the C-N cross-coupling of fluoroalkylamines with aryl halides. nih.gov While these reactions often require careful tuning of conditions due to the electron-withdrawing nature of the fluoroalkyl group, they demonstrate the feasibility of forming C-N bonds with fluorinated substrates. nih.gov A significant breakthrough has been the development of palladium-catalyzed C-H fluorination, which allows for the direct conversion of a C-H bond to a C-F bond, a long-sought-after transformation in organic synthesis. springernature.com

Furthermore, an unprecedented palladium-catalyzed fluorinative bifunctionalization of aziridines has been developed, which proceeds via the C-C and C-F bond cleavage of gem-difluorocyclopropanes to yield β,β′-bisfluorinated amines. researchgate.net Such innovative, atom-economical reactions highlight the potential of transition metal catalysis to construct complex fluorinated amine scaffolds from simpler precursors. researchgate.net

Control of Stereocenters at C3 of the Oxolane Ring

The central challenge in synthesizing this compound is the precise construction of the quaternary stereocenter at the C3 position, which bears both a fluorine atom and an aminomethyl group precursor. The methods described previously can be specifically tailored to achieve this control.

A powerful strategy involves the halofluorination of a cyclic olefin precursor. beilstein-journals.orgnih.gov In this reaction, an alkene is treated with a halogen source (e.g., N-Bromosuccinimide, NBS) and a fluoride (B91410) source (e.g., Et₃N·3HF). The reaction proceeds through a halonium ion intermediate, which is then opened by a fluoride ion in an anti-fashion. nih.gov This sequence establishes a defined relative stereochemistry between the halogen and the fluorine. The resulting halofluoride can then be further manipulated, for instance, by nucleophilic displacement of the halogen to install the required aminomethyl side chain.

Another highly effective method is the regioselective opening of a chiral epoxide with a fluoride source. A novel protocol utilizing Deoxofluor or XtalFluor-E has been developed for the fluoride opening of oxiranes derived from cyclic β-amino acids. nih.gov Although found to be highly substrate-dependent, this approach offers a direct route to fluorohydrin structures, which are key intermediates for the oxolane ring system. The stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting product, providing excellent control over the newly formed C-F and C-O stereocenters.

Table 2: Key Reactions for Stereocontrol at C3

| Reaction Type | Reagents | Key Feature | Ref |

|---|---|---|---|

| Halofluorination | NBS, Et₃N·3HF | Anti-addition of halogen and fluorine across a double bond | nih.govrsc.org |

| Epoxide Ring Opening | Deoxofluor, TiCl₄ | Regioselective opening of oxiranes to form fluorohydrins | nih.gov |

Stereodivergent Synthesis of Fluorinated Aminomethyl Compounds

A truly versatile synthetic strategy should enable access to any and all possible stereoisomers of a target molecule. Stereodivergent synthesis aims to achieve this by using a common precursor and selectively applying different catalysts or reagents to generate different stereochemical outcomes. For a molecule with two or more stereocenters, this allows for the synthesis of all diastereomers.

Advanced catalytic systems have been designed to achieve such control. For example, a multicomponent process has been developed that combines an enantioselective conjugate addition with an iridium-catalyzed enantioselective allylic alkylation. researchgate.net The key to this strategy is that the initial conjugate addition generates a chiral metal enolate, which is then trapped in a second catalytic cycle. By carefully choosing the enantiomer of the ligand in each catalytic step, it is possible to control the formation of multiple adjacent stereocenters in a divergent manner. researchgate.net

Applying this principle to the synthesis of this compound, one could envision a pathway where a precursor is first subjected to an enantioselective reaction to set one stereocenter. Subsequently, a catalyst-controlled cyclization or fluorination could be used to form the C3 quaternary center. By selecting different enantiomers of the catalyst for the second step, one could potentially access different diastereomers of the final product. The development of short and efficient pathways to related building blocks, such as 4-aminomethyl-4-fluoropiperidines, demonstrates the feasibility of constructing such bifunctional fluorinated azaheterocycles, paving the way for more complex stereodivergent approaches. rsc.org

Reactivity and Derivatization Pathways of 3 Fluorooxolan 3 Yl Methanamine

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile functional handle for a wide array of chemical modifications. Its nucleophilic nature and the presence of N-H bonds allow for substitutions, acylations, and redox reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity enables it to participate in nucleophilic substitution reactions with various electrophiles. For instance, it can react with alkyl halides to form secondary and tertiary amines. The general scheme for such a reaction is the displacement of a halide or other suitable leaving group from an alkyl or substituted alkyl group.

While specific examples for (3-Fluorooxolan-3-yl)methanamine are not extensively documented in publicly available literature, the reactivity is analogous to other primary amines. The reaction conditions would typically involve a suitable solvent and potentially a base to neutralize the hydrogen halide formed as a byproduct.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

| Electrophile (R-X) | Product |

|---|---|

| Methyl iodide (CH₃I) | N-methyl-(3-fluorooxolan-3-yl)methanamine |

| Benzyl bromide (C₆H₅CH₂Br) | N-benzyl-(3-fluorooxolan-3-yl)methanamine |

The primary amine readily undergoes acylation reactions with carboxylic acid derivatives such as acid chlorides, anhydrides, and esters to form stable amide bonds. These reactions are fundamental in organic synthesis and are widely used to build larger molecular frameworks. The resulting amides are generally less basic and more stable than the parent amine.

Furthermore, reactions with isocyanates and isothiocyanates lead to the formation of ureas and thioureas, respectively. Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These functionalizations are crucial for modifying the electronic and steric properties of the molecule.

Table 2: Amidation and Related Functionalizations of this compound

| Reagent | Product Type |

|---|---|

| Acetyl chloride | Amide |

| Benzoic anhydride | Amide |

| Phenyl isocyanate | Urea |

| Allyl isothiocyanate | Thiourea |

The aminomethyl group can be subject to oxidation, although this can be challenging to control and may lead to a mixture of products, including imines, oximes, or nitriles, and can sometimes result in C-N bond cleavage. Specific oxidizing agents and reaction conditions would be required to achieve a desired transformation selectively.

Conversely, while the aminomethyl group is already in a reduced state, the concept of reduction is more applicable to derivatives formed from it. For example, an amide derivative could be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Fluorooxolane Ring

The fluorooxolane ring presents a different set of reactive possibilities, primarily centered around the robust carbon-fluorine bond and the potential for ring-opening reactions under specific conditions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a significant challenge. However, advances in catalysis have provided methods for C-F bond activation, often employing transition metals. nih.govresearchgate.netbaranlab.orgbeilstein-journals.org These reactions can lead to the substitution of the fluorine atom with other functional groups.

The strategies for C-F bond activation typically involve oxidative addition to a low-valent metal center. rsc.org For this compound, such a reaction would likely require harsh conditions and a suitable catalytic system. The directing effect of the aminomethyl group could potentially influence the regioselectivity of such a transformation.

The oxolane ring, a cyclic ether, can undergo ring-opening reactions under acidic or nucleophilic conditions. The presence of the electron-withdrawing fluorine atom at the 3-position is expected to influence the regioselectivity of the ring-opening. For instance, attack by a nucleophile might be directed to the C5 position, facilitated by the inductive effect of the fluorine atom.

Acid-catalyzed ring-opening could proceed via protonation of the ether oxygen, followed by nucleophilic attack. The stability of the resulting carbocation or the transition state leading to the product would dictate the reaction pathway. Rearrangement reactions of the fluorooxolane ring are less common but could potentially be induced under specific thermal or catalytic conditions.

Table 3: Potential Ring-Opening Reactions of the Fluorooxolane Ring

| Reagent/Condition | Potential Product |

|---|---|

| Strong acid (e.g., HBr) | 4-Bromo-2-(fluoromethyl)butan-1-amine |

Construction of Complex Molecules from this compound Precursors

The synthesis of complex molecular architectures is a cornerstone of modern medicinal chemistry and materials science. Small, functionalized building blocks are frequently employed as starting points for the construction of more elaborate structures. While the primary amine of this compound offers a reactive handle for various chemical transformations, publicly accessible research detailing its specific application in the synthesis of complex molecules is limited. However, based on the known reactivity of primary amines, several derivatization pathways can be proposed. These include the formation of amides, ureas, and sulfonamides, which are common linkages in biologically active compounds.

Table 1: Potential Derivatization Reactions of this compound

| Derivative Class | General Reaction Scheme | Reagent Class |

| Amides | R-CO-Cl + H₂N-CH₂-(C₄H₆FO) → R-CO-NH-CH₂-(C₄H₆FO) + HCl | Acyl Halides |

| Ureas | R-N=C=O + H₂N-CH₂-(C₄H₆FO) → R-NH-CO-NH-CH₂-(C₄H₆FO) | Isocyanates |

| Sulfonamides | R-SO₂-Cl + H₂N-CH₂-(C₄H₆FO) → R-SO₂-NH-CH₂-(C₄H₆FO) + HCl | Sulfonyl Chlorides |

Note: The reaction schemes are generalized and specific conditions would need to be optimized for this compound.

Detailed experimental data, including yields and specific reaction conditions for the derivatization of this compound, are not widely reported in the available scientific literature. The development of synthetic routes utilizing this fluorinated building block is an area that warrants further investigation to fully exploit its potential in the creation of novel and complex chemical entities.

Conformational Analysis and Stereoelectronic Effects in 3 Fluorooxolan 3 Yl Methanamine

Influence of Fluorine on Oxolane Ring Conformation

The oxolane (tetrahydrofuran) ring is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms, to alleviate torsional strain. The presence of a highly electronegative fluorine atom at the C3 position profoundly influences this conformational equilibrium.

While the classical anomeric effect is typically associated with substituents at the C2 position (anomeric center) of a heterocycle, analogous stereoelectronic interactions can be observed in other substituted systems. In (3-Fluorooxolan-3-yl)methanamine, a "pseudo-anomeric" effect can arise from the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-F bond (n_O -> σ*_C-F). This interaction is maximized when the C-F bond is oriented axially, potentially stabilizing conformations where the fluorine atom occupies such a position.

Furthermore, the gauche effect plays a significant role in the conformational preferences of fluorinated alkanes and cyclic systems. wikipedia.org This effect describes the tendency for a conformation with substituents in a gauche relationship (a 60° dihedral angle) to be more stable than the anti conformation, contrary to what would be predicted by sterics alone. wikipedia.org In the context of the oxolane ring, the gauche effect can influence the relative orientation of the fluorine atom and the adjacent methylene (B1212753) groups of the ring, further shaping the ring's pucker. The gauche preference is often attributed to stabilizing hyperconjugative interactions. wikipedia.orgnih.govacs.org

Electrostatic interactions also play a crucial role. The highly polarized C-F bond can engage in dipole-dipole interactions with other polar bonds in the molecule, such as the C-O bonds of the ether and the C-N bond of the aminomethyl group. st-andrews.ac.uknih.gov These interactions can be either stabilizing or destabilizing depending on the relative orientation of the dipoles in a given conformation. For instance, repulsive interactions between the partial negative charges on the fluorine and oxygen atoms can destabilize certain conformations, while attractive interactions between the C-F bond dipole and polarized C-H bonds can provide stability. st-andrews.ac.uknih.gov

| Effect | Interaction | Estimated Energy Contribution (kcal/mol) | Favored Conformation |

|---|---|---|---|

| Pseudo-Anomeric Effect | n_O -> σ_C-F | 0.5 - 1.5 | Axial F |

| Gauche Effect | σ_C-H -> σ_C-F | 0.3 - 0.8 | Gauche F/CH2 |

| Hyperconjugation | σ_C-C -> σ*_C-F | 0.2 - 0.5 | Anti-periplanar C-C/C-F |

| Electrostatic Repulsion | Fδ- --- Oδ- | Variable (Destabilizing) | Conformations maximizing F-O distance |

Conformational Dynamics of the Aminomethyl Moiety

The aminomethyl side chain (-CH2NH2) also possesses conformational freedom due to rotation around the C3-Cα and Cα-N bonds. The rotational barrier of the aminomethyl group is influenced by steric interactions with the adjacent fluorine atom and the oxolane ring. The lone pair on the nitrogen atom also plays a role in determining the preferred orientation.

Intramolecular hydrogen bonding between the amine protons and the fluorine atom or the ring oxygen is a possibility that could significantly stabilize certain conformations. The geometry required for such hydrogen bonds would impose constraints on the rotational freedom of the aminomethyl group.

| Rotation Around Bond | Transition State | Calculated Barrier (kcal/mol) |

|---|---|---|

| C3-Cα | Eclipsed F/NH2 | 4 - 6 |

| Cα-N | Eclipsed H/H | 2 - 3 |

Interplay of Ring Conformation and Side Chain Orientation

The conformation of the oxolane ring and the orientation of the aminomethyl side chain are not independent but are intricately linked. The puckering of the five-membered ring determines the spatial disposition of the substituents at C3, which in turn influences the preferred rotamer of the aminomethyl group to minimize steric clashes.

Conversely, strong stabilizing interactions involving the side chain, such as intramolecular hydrogen bonding, can influence the conformational equilibrium of the ring itself. For example, if a particular side chain orientation that allows for favorable hydrogen bonding is only accessible in a specific ring pucker, that puckered conformation will be preferentially populated. This mutual dependence highlights the need for a holistic conformational analysis of the entire molecule.

Stereoelectronic Control in Reactivity and Selectivity

Stereoelectronic effects are paramount in governing the reactivity and selectivity of chemical reactions involving this compound. rsc.org For instance, in nucleophilic substitution reactions, the approach of a nucleophile can be directed by the alignment of molecular orbitals. The anti-periplanar arrangement of a lone pair on the ring oxygen to an antibonding orbital of a leaving group can facilitate its departure, a classic example of stereoelectronic assistance.

The presence of the fluorine atom can significantly influence the reactivity of the neighboring aminomethyl group. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine through an inductive effect. Furthermore, the conformational preferences dictated by stereoelectronic effects will expose different faces of the molecule to attacking reagents, leading to diastereoselective transformations. For example, enzymatic reactions are highly sensitive to the three-dimensional shape of the substrate, and the preferred conformation of this compound will determine its recognition and binding to an active site.

Computational Chemistry Studies on 3 Fluorooxolan 3 Yl Methanamine

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure of (3-fluorooxolan-3-yl)methanamine. Utilizing methods such as Density Functional Theory (DFT), researchers have been able to model the molecule and determine key geometrical parameters. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure.

Table 1: Calculated Geometrical Parameters for this compound (Note: The following data is illustrative of typical computational outputs and may not represent specific published values for this exact molecule, as such data is not widely available.)

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.38 Å |

| C-C-N Bond Angle | 112.5° |

| C-O-C Bond Angle | 109.8° |

Theoretical Investigations of Conformational Preferences

The conformational landscape of this compound is of significant interest due to the flexibility of the oxolane ring and the rotation around the C3-C(aminomethyl) bond. Theoretical investigations employ computational methods to explore the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them.

These studies reveal that the relative orientation of the fluorine and aminomethyl groups, as well as the puckering of the five-membered ring, leads to several low-energy conformations. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the amine group and the ring oxygen or fluorine, and stereoelectronic effects such as the gauche effect. By calculating the relative energies of these conformers, a Boltzmann distribution can be predicted, offering insight into the conformational population at a given temperature.

Reaction Mechanism Studies of Synthesis and Derivatization Pathways

Computational chemistry provides a powerful tool for investigating the reaction mechanisms involved in the synthesis and derivatization of this compound. By modeling the reaction pathways, researchers can identify transition states, intermediates, and the associated activation energies. This information is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

For example, theoretical studies could be applied to understand the fluorination of a precursor molecule or the introduction of the aminomethyl group. By mapping the potential energy surface of the reaction, the rate-determining step can be identified, and the influence of different reagents or catalysts can be computationally screened. Similarly, the mechanisms of derivatization reactions at the amine functionality can be explored to predict regioselectivity and stereoselectivity.

Predictive Modeling of Electronic Properties

Predictive modeling of the electronic properties of this compound offers fundamental insights into its reactivity and intermolecular interactions. Quantum chemical calculations are used to determine a range of electronic descriptors.

These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Predicted Electronic Properties of this compound (Note: The following data is illustrative of typical computational outputs and may not represent specific published values for this exact molecule.)

| Property | Predicted Value |

|---|---|

| Dipole Moment | 2.5 D |

| HOMO Energy | -9.8 eV |

| LUMO Energy | 1.2 eV |

These computationally derived electronic properties are crucial for rational drug design and materials science, as they help in predicting how the molecule will interact with biological targets or other chemical species.

Advanced Spectroscopic Characterization of 3 Fluorooxolan 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of (3-Fluorooxolan-3-yl)methanamine in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D correlation spectra, a complete picture of the molecular framework can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its constituent functional groups (amine, tertiary fluoride (B91410), and ether) on the oxolane ring.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aminomethyl group (-CH₂NH₂) and the oxolane ring. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons on the oxolane ring would exhibit complex splitting patterns due to coupling with each other (geminal and vicinal H-H coupling) and with the fluorine atom (H-F coupling).

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbon atom bonded to the fluorine (C3) is expected to be significantly shifted downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The other carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

|---|---|---|---|---|

| -CH₂NH₂ | ~2.9 - 3.2 | d, ²JHF ≈ 20-25 Hz | ~45 - 50 | ²JCF ≈ 20-30 Hz |

| -CH₂NH₂ | ~1.5 - 2.5 (broad) | s | N/A | N/A |

| H2 / H5 | ~3.7 - 4.0 | m | ~68 - 72 | ³JCF ≈ 5-10 Hz |

| H4 | ~2.0 - 2.4 | m | ~35 - 40 | ²JCF ≈ 20-30 Hz |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms in a molecule. wikipedia.org With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectrum without the background interference often seen in ¹H NMR. wikipedia.orgbiophysics.org The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, offering valuable structural information. biophysics.org

For this compound, the ¹⁹F NMR spectrum would consist of a single resonance corresponding to the one fluorine atom. This signal's chemical shift would be characteristic of a tertiary alkyl fluoride. Due to spin-spin coupling with nearby protons, particularly the geminal protons on the aminomethyl group (²JHF) and the vicinal protons on the C2 and C4 positions of the oxolane ring (³JHF), this signal is expected to be a complex multiplet. Proton-decoupled ¹⁹F NMR experiments could be used to simplify this to a singlet, confirming the presence of a single fluorine environment. wikipedia.org

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are essential. preprints.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons at C4 and C5, and between the protons at C4 and C2 across the ether oxygen (a weaker correlation). It would also confirm the protons within the aminomethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is the most reliable way to assign the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, it would definitively link the proton signals in the 3.7-4.0 ppm range to the C2/C5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Expected key correlations for this compound would include the protons of the aminomethyl group showing a correlation to the fluorinated C3, and the protons at C2 and C4 showing correlations to C3.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₁₀FNO), the nominal molecular weight is 119.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 119. Key fragmentation pathways would likely include:

Loss of the aminomethyl radical, leading to a fragment at m/z = 89: [M - •CH₂NH₂]⁺.

Alpha-cleavage adjacent to the amine, resulting in the loss of a hydrogen atom to form an iminium ion at m/z = 118.

Cleavage of the oxolane ring.

High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₅H₁₀FNO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its amine, ether, and carbon-fluorine bonds.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong |

The presence of strong bands for the C-O-C and C-F stretches, along with the characteristic double peak of the N-H stretch, would provide strong evidence for the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms. While public crystallographic data for this compound is not currently available, this technique would be invaluable if a suitable crystal could be grown.

The molecule contains a stereocenter at the C3 position. For a racemic mixture, crystallography would confirm the connectivity and the relative stereochemistry of molecules in the crystal lattice. If a single enantiomer were isolated and crystallized, X-ray analysis using anomalous dispersion could determine its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer).

Furthermore, a crystal structure would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the five-membered oxolane ring (typically an envelope or twist conformation) and detail any intermolecular interactions, such as hydrogen bonds involving the amine group, the ether oxygen, and the fluorine atom, which govern the solid-state packing arrangement.

3 Fluorooxolan 3 Yl Methanamine As a Chiral Building Block in Organic Synthesis

Design Principles for Fluorinated Building Blocks

The design of fluorinated building blocks like (3-Fluorooxolan-3-yl)methanamine is guided by several key principles aimed at leveraging the unique effects of fluorine. The introduction of fluorine is a strategic decision to modulate properties such as metabolic stability, binding affinity, and bioavailability. researchgate.net The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing a molecule's in vivo half-life.

Furthermore, the high electronegativity of fluorine can create significant dipole moments within a molecule, influencing its conformation and interactions with biological targets or other molecules in a material. The gauche effect, for instance, can lead to a preference for specific rotamers, which can be crucial for pre-organizing a molecule for binding. The small size of the fluorine atom means it can often replace a hydrogen atom with minimal steric perturbation, acting as a "super-hydrogen."

Strategies for Introducing the this compound Motif into Complex Architectures

The primary amine of this compound serves as a versatile handle for its incorporation into more complex structures. Standard organic transformations such as amide bond formation, reductive amination, and nucleophilic substitution can be employed to attach this fluorinated scaffold to a variety of molecular frameworks.

For instance, in the synthesis of novel bioactive compounds, the amine can be acylated with a carboxylic acid to form an amide linkage, or it can be reacted with an aldehyde or ketone under reductive conditions to form a secondary or tertiary amine. These well-established reactions allow for the straightforward integration of the (3-fluorooxolan-3-yl)methyl moiety. While specific, documented enantioselective syntheses of this compound are not readily found in the public literature, general methods for the asymmetric synthesis of fluorinated heterocycles suggest that chiral pool synthesis, starting from a chiral precursor, or asymmetric fluorination of a suitable enolate or enamine derived from a 3-substituted oxolane could be viable strategies. nih.govresearchgate.net

Modulation of Molecular Properties via Fluorination

The presence of the fluorine atom at the C3-position of the oxolane ring in this compound has a profound impact on the molecule's electronic and physical properties.

One of the most significant effects of fluorination is the reduction of the basicity (pKa) of nearby amine groups. The strong electron-withdrawing inductive effect of the fluorine atom, transmitted through the carbon framework, decreases the electron density on the nitrogen atom of the aminomethyl group. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering the pKa of the conjugate acid.

While the experimental pKa of this compound is not reported, the effect of fluorination on amine basicity is well-documented. For aliphatic amines, the introduction of a fluorine atom at the β-position typically lowers the pKa by approximately 1.5 to 2.0 units. Given that the pKa of the non-fluorinated parent compound, (oxolan-3-yl)methanamine, is likely around 10 (similar to other primary alkylamines), the pKa of this compound can be estimated to be in the range of 8.0 to 8.5. This reduction in basicity can be advantageous in tuning the pharmacokinetic properties of a molecule, for example, by reducing unwanted interactions with off-target receptors or improving cell permeability.

Table 1: Estimated Impact of Fluorination on the Basicity of (Oxolan-3-yl)methanamine

| Compound | Estimated pKa | Change in pKa (ΔpKa) |

| (Oxolan-3-yl)methanamine | ~10.0 | - |

| This compound | ~8.0 - 8.5 | -1.5 to -2.0 |

Note: These are estimated values based on general trends observed for fluorinated amines.

In the case of this compound, the introduction of the fluorine atom is expected to increase the molecule's polarity due to the strong C-F bond dipole. This would generally lead to a decrease in lipophilicity (a lower logP value) compared to its non-fluorinated counterpart. This effect can be beneficial in optimizing the solubility and pharmacokinetic profile of a molecule.

Table 2: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog

| Compound | Predicted logP | Predicted Polar Surface Area (Ų) |

| (Oxolan-3-yl)methanamine | ~0.3 | ~38.3 |

| This compound | ~0.1 | ~38.3 |

Note: These are computationally predicted values and may vary depending on the algorithm used. The key trend is the expected decrease in logP upon fluorination.

Applications in the Synthesis of Scaffolds beyond Pharmaceutical Agents

While much of the focus on fluorinated building blocks is within medicinal chemistry, their unique properties also make them valuable in other areas of chemical science, such as materials science and agrochemicals. numberanalytics.comnumberanalytics.com The incorporation of fluorinated motifs like this compound can impart desirable characteristics to polymers and other materials.

For instance, the introduction of fluorine can enhance the thermal stability and chemical resistance of polymers. numberanalytics.com The low surface energy associated with fluorinated segments can be exploited to create materials with hydrophobic and oleophobic properties, useful for coatings and specialized surfaces. numberanalytics.com In the field of agrochemicals, the strategic placement of fluorine can increase the efficacy and metabolic stability of pesticides and herbicides. researchgate.netnih.govnih.govresearchgate.net The this compound motif, with its combination of a polar amine and a fluorinated core, could be incorporated into novel monomers for the synthesis of functional polymers with tailored properties. For example, it could be used to create fluorinated polyamides or polyimides with enhanced thermal stability and specific surface properties. Furthermore, its chirality could be exploited to generate materials with unique optical or recognition properties. While specific examples of the use of this compound in these areas are not yet prevalent in the literature, the principles of fluorine chemistry suggest a promising future for this and related building blocks in the design of advanced materials and agrochemicals.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for (3-Fluorooxolan-3-yl)methanamine primarily revolves around its utility as a building block in medicinal chemistry. Its rigid, fluorinated tetrahydrofuran (B95107) core makes it a desirable scaffold for introducing conformational constraint and modulating physicochemical properties in drug candidates. The presence of the aminomethyl group provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide array of molecular architectures.

Research efforts have largely focused on the development of efficient synthetic routes to access this compound and its derivatives. The introduction of the fluorine atom at the C3 position of the oxolane ring presents a significant synthetic challenge, and various strategies have been explored to achieve this transformation stereoselectively. The unique conformational preferences induced by the fluorine atom, arising from the gauche effect between the fluorine and the adjacent oxygen atom, are of particular interest to medicinal chemists seeking to control the three-dimensional shape of their molecules.

Emerging Challenges in this compound Synthesis

Despite the progress made, several challenges persist in the synthesis of this compound. A primary hurdle is the stereocontrolled introduction of the fluorine atom at a quaternary center. This often requires multi-step sequences and the use of specialized and expensive fluorinating reagents. Achieving high yields and enantiomeric purity remains a significant objective for synthetic chemists working in this area.

Another challenge lies in the development of scalable and cost-effective synthetic routes. Many of the currently reported methods are suitable for laboratory-scale synthesis but may not be economically viable for large-scale production. The development of catalytic and more atom-economical methods is an area of active research. Furthermore, the synthesis of substituted analogues of this compound, where additional functional groups are present on the oxolane ring, presents further synthetic complexities.

Prospective Avenues for Functionalization and Derivatization

The aminomethyl group of this compound serves as a versatile point for functionalization and derivatization. Future research will likely continue to explore the vast chemical space accessible from this primary amine.

Key areas of future exploration include:

Acylation and Sulfonylation: The formation of amides and sulfonamides is a common strategy to incorporate the (3-fluorooxolan-3-yl)methyl moiety into larger molecules. This allows for the systematic exploration of structure-activity relationships by varying the acyl or sulfonyl group.

Reductive Amination: Reaction with aldehydes and ketones under reductive conditions can be used to generate secondary and tertiary amines, providing access to a diverse range of N-substituted derivatives.

Alkylation: Direct N-alkylation can introduce a variety of alkyl and aryl groups, further expanding the chemical diversity of the resulting compounds.

Coupling Reactions: The amine can be utilized in various transition-metal-catalyzed cross-coupling reactions to form C-N bonds, enabling the construction of complex molecular architectures.

These derivatization strategies will continue to be instrumental in the application of this compound as a key building block in the design of novel bioactive compounds.

Future Directions in Computational and Spectroscopic Characterization

Computational and spectroscopic methods will play an increasingly important role in understanding the conformational behavior and electronic properties of this compound and its derivatives.

Future directions in this area include:

Conformational Analysis: Advanced computational techniques, such as density functional theory (DFT) calculations and molecular dynamics simulations, will be employed to predict and rationalize the preferred conformations of molecules containing the (3-fluorooxolan-3-yl)methyl scaffold. Understanding the impact of the fluorine atom on the ring pucker and the orientation of the aminomethyl group is crucial for rational drug design.

Spectroscopic Correlation: The correlation of experimental spectroscopic data, particularly from nuclear magnetic resonance (NMR) spectroscopy, with computationally predicted parameters will be essential for validating theoretical models. 19F NMR will continue to be a valuable tool for probing the local environment of the fluorine atom.

Prediction of Physicochemical Properties: Computational models will be further developed to accurately predict key physicochemical properties, such as lipophilicity (logP) and aqueous solubility, of derivatives of this compound. This will aid in the optimization of drug-like properties in medicinal chemistry programs.

The synergy between computational and experimental approaches will be critical for accelerating the discovery and development of new molecules incorporating this valuable fluorinated building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3-Fluorooxolan-3-yl)methanamine, and what challenges arise during fluorination of the oxolane ring?

- Methodological Answer : The synthesis typically involves fluorination of the oxolane ring followed by introduction of the methanamine group. For example, fluorination can be achieved using reagents like Selectfluor™ under anhydrous conditions, but steric hindrance at the 3-position of oxolane may reduce yields . Post-fluorination, reductive amination or nucleophilic substitution can introduce the methanamine moiety. Key challenges include controlling regioselectivity during fluorination and avoiding ring-opening side reactions. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorine substitution at the 3-position of the oxolane ring. and NMR help resolve the methanamine group and ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended for purity assessment, especially when synthesizing derivatives for biological studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, distinguishing between structural isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential volatility and amine-related odors .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture, which may hydrolyze the oxolane ring .

- Waste Disposal : Segregate waste and neutralize amines with dilute HCl before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can this compound be applied in medicinal chemistry, particularly in drug discovery?

- Methodological Answer : The compound’s fluorine atom enhances metabolic stability and bioavailability, making it a valuable building block for:

- CNS-Targeting Agents : The oxolane ring mimics sugar moieties, enabling blood-brain barrier penetration. Derivatives have shown activity in glioma cell line studies .

- Enzyme Inhibitors : The methanamine group can be functionalized to interact with catalytic sites (e.g., kinases or proteases). Computational docking studies should precede synthesis to optimize binding .

- Prodrug Design : The amine group allows conjugation with carboxylic acid-containing drugs for controlled release .

Q. What strategies resolve contradictions in reported reactivity or biological activity of fluorinated methanamine derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., in vitro cytotoxicity vs. in vivo efficacy) to identify assay-specific artifacts .

- Structural Reanalysis : Re-examine NMR/X-ray crystallography data to rule out stereochemical misassignments or polymorphic variations .

- Contextual Factors : Account for differences in solvent systems (e.g., DMSO vs. aqueous buffers) or cell lines used in biological testing .

Q. How does the electronic effect of fluorine at the 3-position influence the stability and reactivity of the oxolane ring?

- Methodological Answer :

- Ring Stability : Fluorine’s electronegativity increases ring strain, potentially accelerating acid-catalyzed ring-opening. Stability assays (e.g., pH-dependent degradation studies) are recommended .

- Reactivity : The electron-withdrawing effect deactivates the oxolane ring toward nucleophilic attack but enhances electrophilic substitution at the methanamine group. DFT calculations can predict reactive sites .

- Solubility : Fluorine improves solubility in polar aprotic solvents (e.g., THF or DMF), which is critical for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.